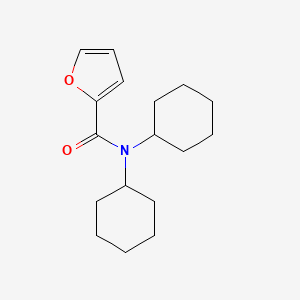![molecular formula C17H18N2O2S B5818127 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818127.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first developed by Bayer AG in 2001. Since then, it has been extensively studied for its various biochemical and physiological effects.
Mechanism of Action
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This results in the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory genes.
Biochemical and Physiological Effects:
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 in lab experiments is its specificity and potency as an inhibitor of the NF-κB pathway. Additionally, it is relatively easy to synthesize and has a high yield and purity. However, one limitation of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 is its potential toxicity and off-target effects, which should be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for the study of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082. One potential area of research is its use as a therapeutic target in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential therapeutic applications of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 and its mechanisms of action.
Synthesis Methods
The synthesis of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the addition of 2,5-dimethylaniline and carbon disulfide. The resulting product is then treated with sodium hydroxide to yield N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 in high yield and purity.
Scientific Research Applications
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and immune response, and has been proposed as a potential therapeutic target for various inflammatory diseases.
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-9-12(2)14(10-11)18-17(22)19-16(20)13-6-4-5-7-15(13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXMCPSVUWWFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)


![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)
![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)